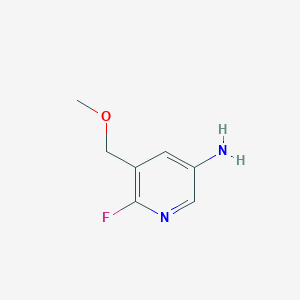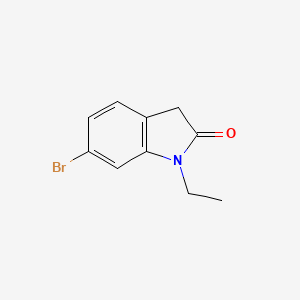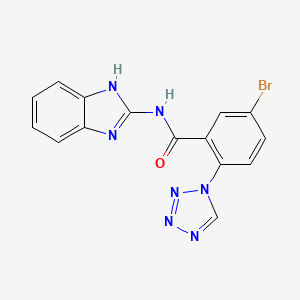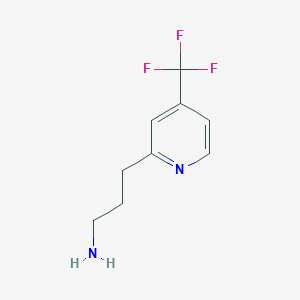
C28H30Cl2N2O3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C28H30Cl2N2O3 is a complex organic molecule. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes 28 carbon atoms, 30 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C28H30Cl2N2O3 involves multiple steps, including the formation of intermediate compounds. The preparation methods typically involve the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of This compound often employs large-scale synthesis techniques that are optimized for efficiency and cost-effectiveness. These methods may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
C28H30Cl2N2O3: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of This compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while reduction reactions may yield compounds with increased hydrogen content .
Applications De Recherche Scientifique
C28H30Cl2N2O3: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard compound for analytical techniques.
Biology: It is employed in studies related to cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications and is studied for its effects on biological systems.
Industry: It is used in the production of specialized materials and as an intermediate in the synthesis of other complex compounds
Mécanisme D'action
The mechanism of action of C28H30Cl2N2O3 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Propriétés
Formule moléculaire |
C28H30Cl2N2O3 |
|---|---|
Poids moléculaire |
513.5 g/mol |
Nom IUPAC |
8-[[(1-benzylpiperidin-4-yl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one;dihydrochloride |
InChI |
InChI=1S/C28H28N2O3.2ClH/c31-26-12-11-23-24(21-9-5-2-6-10-21)17-27(32)33-28(23)25(26)18-29-22-13-15-30(16-14-22)19-20-7-3-1-4-8-20;;/h1-12,17,22,29,31H,13-16,18-19H2;2*1H |
Clé InChI |
POPICUHRDCYWDD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NCC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O)CC5=CC=CC=C5.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12634931.png)




![(2S)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634963.png)

![(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12634977.png)

![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)


![5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12635000.png)

